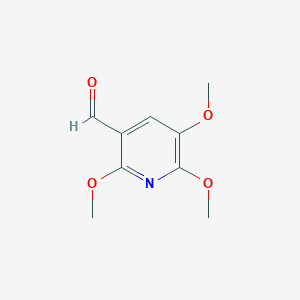
2,5,6-Trimethoxynicotinaldehyde
Descripción general
Descripción
2,5,6-Trimethoxynicotinaldehyde (TMNA) is a unique chemical compound used in various fields of research and industry. It has the empirical formula C9H11NO4 and a molecular weight of 197.19 .
Molecular Structure Analysis
The SMILES string representation of 2,5,6-Trimethoxynicotinaldehyde isCOc1cc(C=O)c(OC)nc1OC . This representation provides a way to describe the structure of the molecule in a linear format. Physical And Chemical Properties Analysis
2,5,6-Trimethoxynicotinaldehyde is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Studies
Organometallic Compound Synthesis : The synthesis of isocyanide and ylidene complexes of boron involves reactions with compounds like 2-(Trimethylsiloxy)phenyl isocyanide, demonstrating the utility of trimethylated compounds in organometallic chemistry (Tamm, Lügger, & Hahn, 1996).
Bio-Catalysts Design : The role of glutaraldehyde, a compound structurally similar to 2,5,6-Trimethoxynicotinaldehyde, in the design of biocatalysts highlights the importance of trimethylated aldehydes in enzyme immobilization and catalysis (Barbosa et al., 2014).
Nuclear Magnetic Resonance Studies : Trimethoprim, a molecule with trimethoxy groups, has been studied through NMR to understand its binding with dihydrofolate reductase, suggesting the relevance of trimethoxylated compounds in molecular interaction studies (Cayley et al., 1979).
Organic Synthesis and Material Science
Synthesis of Complex Organic Molecules : The use of 2-(trimethylsiloxy)furan in the synthesis of complex organic molecules like α,β-unsaturated 2,3-dideoxy-aldonolactone derivatives demonstrates the utility of trimethylated compounds in advanced organic synthesis (Casiraghi et al., 1990).
Metal Organic Frameworks (POMOFs) : Research on polyoxometalate-based metal organic frameworks incorporating trimethylaluminum shows the application of trimethylated compounds in the development of materials with high electrocatalytic efficiency for hydrogen evolution reaction (Nohra et al., 2011).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 2,5,6-Trimethoxynicotinaldehyde is classified under GHS07, indicating that it can cause harm if swallowed (Hazard Statements H302). It is classified as Acute Tox. 4 Oral. It is also classified as a combustible solid (Storage Class Code 11) .
Propiedades
IUPAC Name |
2,5,6-trimethoxypyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-12-7-4-6(5-11)8(13-2)10-9(7)14-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWAOPKGKXPHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)C=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Trimethoxynicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



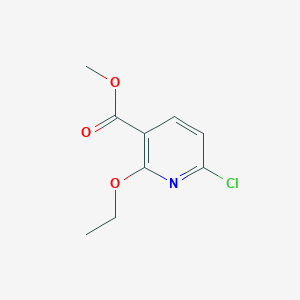
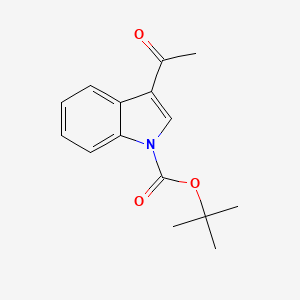
![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3093645.png)
![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B3093647.png)
![N-[(4-fluorophenyl)methyl]cyclobutanamine](/img/structure/B3093653.png)




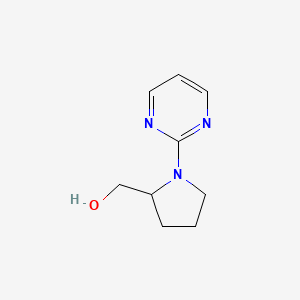
![3-[(Cyclopentylmethyl)amino]benzoic acid](/img/structure/B3093724.png)
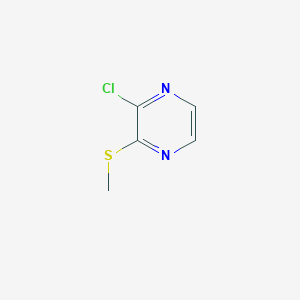
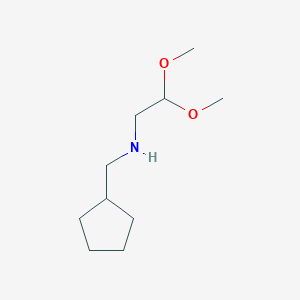
![[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B3093743.png)